Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a thiadiazole ring, a cyclopropyl group, and a ureido group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the cyclopropyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction could be used to form new carbon–carbon bonds . Additionally, the compound could undergo protodeboronation, a reaction that involves the removal of a boron group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the thiadiazole ring could affect its electronic properties, while the cyclopropyl group could influence its steric properties .Scientific Research Applications
Synthesis of 1,2,4-Thiadiazole Derivatives
The synthesis of 1,2,4-thiadiazole derivatives, which includes compounds related to Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been extensively studied for its various applications in scientific research. These derivatives are obtained through reactions involving thioureas and [bis(acyloxy)iodo]arenes, leading to compounds with potential applications in medicinal chemistry due to their structural uniqueness and biological activities. For example, oxidative azacyclization of 1-monosubstituted thioureas with [bis(acyloxy)iodo]arenes results in the formation of 1,2,4-thiadiazole derivatives, demonstrating the versatility of thiadiazoles in synthesizing novel compounds with potential therapeutic applications (Mamaeva & Bakibaev, 2003).
Antimicrobial Activity
Thiadiazole derivatives, similar in structure to this compound, have shown promising antimicrobial properties. A study on the synthesis and antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines revealed that these compounds exhibit significant antibacterial and antifungal activities, comparable to standard antibiotics. This highlights the potential of thiadiazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).
Antioxidant Activity and Toxicity Mitigation
The antioxidant properties of benzothiazole and thiourea derivatives have been investigated, particularly in the context of mitigating toxicity. For instance, benzothiazole-isothiourea derivatives have shown the ability to scavenge free radicals and exhibit protective effects against induced hepatotoxicity, suggesting their utility in antioxidant therapy and toxicity mitigation (Cabrera-Pérez et al., 2016).
Diuretic Activity
Research into the diuretic activity of substituted 1,3,4-thiadiazoles has indicated that these compounds can significantly increase the excretion of water and electrolytes in animal models. This suggests potential applications in the development of new diuretic agents, which could be relevant for the management of conditions such as hypertension and edema (Ergena et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studying its properties and potential applications. This could include investigating its reactivity under different conditions, exploring its potential uses in fields like medicine or materials science, and developing new methods for its synthesis .
Properties
IUPAC Name |
benzyl 2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c20-12(22-8-10-4-2-1-3-5-10)9-23-15-19-18-14(24-15)17-13(21)16-11-6-7-11/h1-5,11H,6-9H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZPWSGJSFGTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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